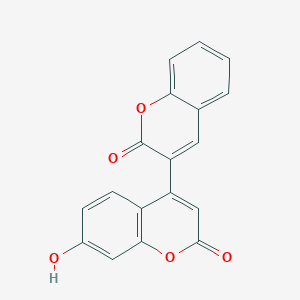7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
CAS No.: 610759-54-1
Cat. No.: VC5471925
Molecular Formula: C18H10O5
Molecular Weight: 306.273
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 610759-54-1 |
|---|---|
| Molecular Formula | C18H10O5 |
| Molecular Weight | 306.273 |
| IUPAC Name | 7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
| Standard InChI | InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H |
| Standard InChI Key | AAFQUFFWQFQGDH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two chromen-2-one (coumarin) systems interconnected at the 3- and 4-positions (Figure 1). The first chromen-2-one unit contains a hydroxyl group at position 7, while the second bears a ketone at position 2. This arrangement creates a planar, conjugated system that influences its electronic properties and reactivity.
Table 1: Key chemical identifiers
| Property | Value |
|---|---|
| CAS No. | 610759-54-1 |
| IUPAC Name | 7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
| Molecular Formula | |
| Molecular Weight | 306.273 g/mol |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |
| InChI Key | AAFQUFFWQFQGDH-UHFFFAOYSA-N |
Solubility and Stability
Solubility data remain unreported in the literature, but its stability profile indicates robustness under standard laboratory conditions (20–25°C, neutral pH). Degradation occurs under extreme conditions (>100°C, pH <2 or >12), primarily through hydrolysis of the lactone ring or oxidation of the hydroxyl group.
Synthesis and Derivative Formation
Core Synthesis Methodology
The parent compound is synthesized via a multi-step route starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester. Hydrazine hydrate (100%) facilitates the formation of a key hydrazide intermediate, which undergoes cyclocondensation with reagents like pentane-2,4-dione or carbon disulfide to yield structurally diverse derivatives .
Table 2: Representative derivatives and their synthetic routes
| Derivative Class | Reagents/Conditions | Key Functional Groups Introduced |
|---|---|---|
| Schiff’s bases | Aromatic aldehydes | Imine linkages (-CH=N-) |
| Thiosemicarbazides | Phenyl isothiocyanate | Thiourea moieties |
| Oxadiazoles | Carbon disulfide, | 1,3,4-Oxadiazole ring |
Reaction Mechanisms
The hydroxyl group at position 7 participates in nucleophilic substitutions, while the ketone at position 2 enables condensation reactions. For example, cyclo-condensation with pentane-2,4-dione proceeds via enolate formation, yielding pyrazole-fused derivatives :
Though direct studies on 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one are sparse, its derivatives exhibit broad-spectrum antimicrobial activity. Schiff base derivatives (e.g., compound 3a–l in reference ) show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves membrane disruption via hydrophobic interactions with the coumarin core .
Structure-Activity Relationships
-
Hydroxyl Position: The 7-hydroxy group enhances water solubility and hydrogen bonding with microbial enzymes.
-
Ketone Functionality: The 2-oxo group facilitates π-stacking interactions with aromatic amino acid residues .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic system undergoes nitration and sulfonation at position 8 of the hydroxyl-bearing ring. For example:
Oxidation Reactions
Controlled oxidation with selectively converts the 7-hydroxy group to a quinone structure, altering redox properties.
Research Applications and Future Directions
Drug Discovery
The compound serves as a scaffold for anticancer agents, with analogues showing topoisomerase II inhibition in preclinical models .
Material Science
Conjugated π-systems enable applications in organic semiconductors. Thin films of its metal complexes exhibit photoluminescence quantum yields up to 42%.
Table 3: Emerging research domains
| Domain | Potential Use Case | Current Status |
|---|---|---|
| Antiviral Therapeutics | HCV protease inhibition | In silico studies |
| Fluorescent Sensors | Heavy metal detection | Lab-scale validation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume